pyridine-3,4-diol
CAS No.: 1121-23-9
Cat. No.: VC20953215
Molecular Formula: C5H5NO2
Molecular Weight: 111.1 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1121-23-9 |
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Molecular Formula | C5H5NO2 |
Molecular Weight | 111.1 g/mol |
IUPAC Name | 3-hydroxy-1H-pyridin-4-one |
Standard InChI | InChI=1S/C5H5NO2/c7-4-1-2-6-3-5(4)8/h1-3,8H,(H,6,7) |
Standard InChI Key | ZCUUVWCJGRQCMZ-UHFFFAOYSA-N |
Isomeric SMILES | C1=CN=CC(=C1O)O |
SMILES | C1=CNC=C(C1=O)O |
Canonical SMILES | C1=CNC=C(C1=O)O |
Introduction
Chemical Properties and Structure
Molecular Characteristics
Pyridine-3,4-diol possesses a molecular formula of C5H5NO2 and a molecular weight of 111.10 g/mol . The structure consists of a six-membered pyridine ring containing one nitrogen atom, with hydroxyl groups (OH) attached at the 3rd and 4th positions. This structural arrangement results in a compound with both aromatic characteristics from the pyridine ring and hydroxyl functionality, creating versatile chemical behavior and reactivity profiles.
Physical and Chemical Properties
The compound demonstrates several important physical and chemical properties that influence its behavior in various chemical environments. These properties are summarized in the following table:
Structural Identifiers
For precise chemical identification and database referencing, the following structural identifiers are associated with pyridine-3,4-diol:
Identifier | Value |
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InChI | InChI=1S/C5H5NO2/c7-4-1-2-6-3-5(4)8/h1-3,8H,(H,6,7) |
InChIKey | ZCUUVWCJGRQCMZ-UHFFFAOYSA-N |
Tautomeric Forms
Pyridine-3,4-diol exhibits tautomerism, a property common to many hydroxypyridines. The hydroxyl group at position 4 can tautomerize to form a pyridone structure, which is reflected in the IUPAC name 3-hydroxy-1H-pyridin-4-one. This tautomeric behavior significantly influences the compound's physical properties, reactivity patterns, and interactions with other molecules or biological systems.
Natural Occurrence
Biological Sources
Pyridine-3,4-diol has been identified as a natural product found in the mushroom species Cortinarius rubellus . This particular mushroom, also known as the deadly webcap, is a poisonous fungus typically found in coniferous forests. The natural presence of this compound suggests it may play ecological roles within the organism and opens avenues for research into natural product chemistry.
Ecological Significance
The presence of pyridine-3,4-diol in Cortinarius rubellus may contribute to the mushroom's defense mechanisms against predators or microbial infections. The compound's role in fungal biochemistry could provide valuable insights into ecological interactions and the evolutionary development of chemical defense systems in fungi.
Applications in Catalysis
Heterogeneous Catalyst Support
One of the most significant applications of pyridine-3,4-diol is in heterogeneous catalysis. The compound has been employed to functionalize magnetic Fe3O4 nanoparticles, creating stable supports for palladium (Pd) catalysts . These supported catalysts demonstrate high efficiency in promoting Suzuki cross-coupling reactions, which are crucial in organic synthesis for carbon-carbon bond formation.
Synthesis of Fe3O4/Py/Pd(0) Catalyst
The preparation of Fe3O4/Py/Pd(0) catalyst using pyridine-3,4-diol involves a multi-step process with precise conditions:
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Dispersion of Fe3O4 magnetic nanoparticles (500 mg) in 50 mL ethanol/water (1:1 volume ratio) via sonication for 20 minutes .
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Addition of 3,4-dihydroxypyridine (Py) (250 mg) to the mixture, followed by stirring for 5 hours at 40°C .
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Collection of the Fe3O4/Py precipitate through centrifugal separation and magnetic decantation, followed by vacuum drying .
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Dispersion of the Fe3O4/Py compound (500 mg) in acetonitrile (30 mL) using an ultrasonic bath .
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Addition of PdCl2 solution (30 mg in 30 mL acetonitrile) to the Fe3O4/Py dispersion for reaction .
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Magnetic separation of the resulting Fe3O4/Py/Pd(II) complex, followed by washing with acetonitrile, water, and acetone .
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Reduction of Fe3O4/Py/Pd(II) using sodium borohydride to obtain the final Fe3O4/Py/Pd(0) catalyst .
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Final washing of the product with water and ethanol, followed by vacuum drying at 40°C .
This detailed synthetic protocol demonstrates the practical utility of pyridine-3,4-diol in preparing advanced catalytic materials with specialized functions.
Advantages in Catalytic Applications
The Fe3O4/Py/Pd(0) catalyst system prepared using pyridine-3,4-diol offers several significant advantages:
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The heterogeneous nature of the catalyst allows for easy separation from reaction mixtures, simplifying purification procedures.
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The magnetic properties of the Fe3O4 core enable catalyst recovery using external magnetic fields, enhancing operational efficiency.
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The system demonstrates good reusability, reducing both the economic cost and environmental impact of catalytic processes.
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The coordination between pyridine-3,4-diol and palladium creates an effective catalytic environment for cross-coupling reactions.
Related Compounds and Chemistry
Relationship to 3,4-Dihydro-2(1H)-Pyridones
While distinct from pyridine-3,4-diol, the related compound class 3,4-Dihydro-2(1H)-pyridones (3,4-DHPo) shares structural similarities that provide context for understanding potential reactivity patterns. These compounds have been extensively studied for their biological activities and synthetic utility . The chemistry of these related structures offers valuable insights into the potential properties and applications of pyridine-3,4-diol itself.
Synthesis Methods for Related Compounds
Although the search results don't detail specific synthesis methods for pyridine-3,4-diol, they describe approaches for related pyridine derivatives that might be applicable. These typically involve multi-component reactions (MCRs) using various starting materials:
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Reactions employing arylamines, acetylenedicarboxylates, aromatic aldehydes, and cyclic 1,3-diketones .
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Tandem olefin isomerization followed by ring-closing metathesis (RCM) reactions .
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Various modifications of existing pyridine derivatives through selective functionalization.
Non-conventional Synthesis Approaches
For related pyridine compounds, researchers have employed non-conventional energy sources to improve reaction efficiency:
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Microwave irradiation: Significantly reduces reaction times from hours to minutes while improving yields .
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Infrared irradiation: Provides effective energy transfer for improved reaction outcomes .
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Ultrasound-assisted synthesis: Enhances mass transfer in reactions through cavitation effects .
These alternative methodologies demonstrate potential approaches that could be adapted for more efficient synthesis of pyridine-3,4-diol and its derivatives.
Spectral and Analytical Characterization
Spectroscopic Identification Methods
The structural identification and purity assessment of pyridine-3,4-diol can be accomplished through various spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed information about the hydrogen and carbon environments within the molecule.
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Infrared (IR) spectroscopy can identify characteristic absorption bands for the hydroxyl groups and pyridine ring.
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Mass spectrometry confirms the molecular weight and provides fragmentation patterns that help verify the structure.
Chromatographic Analysis
High-performance liquid chromatography (HPLC) and gas chromatography (GC) methods can be developed for the quantitative analysis of pyridine-3,4-diol in various matrices, including natural extracts and reaction mixtures. These techniques allow for precise quantification and purity assessment of the compound.
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